2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol
Description
2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a pentyloxy group at the 4-position, with an ethanol moiety attached to the aromatic core. This compound’s structure combines lipophilic (pentyloxy chain) and polar (ethanol group) functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
2-(3-fluoro-4-pentoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-9-16-13-6-5-11(7-8-15)10-12(13)14/h5-6,10,15H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKILQJIBUVNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine source, such as potassium fluoride (KF), reacts with a suitable precursor under specific conditions .
Industrial Production Methods: Industrial production of fluorinated compounds often employs advanced techniques like enzymatic synthesis. Enzymes such as fluorinase can catalyze the formation of C-F bonds under mild conditions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-Fluoro-4-n-pentoxybenzaldehyde or 3-Fluoro-4-n-pentoxybenzoic acid.
Reduction: Formation of 3-Fluoro-4-n-pentoxyphenethyl hydrocarbon.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Scientific Research Applications
Organic Synthesis
2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, such as:
- Esterification : The hydroxyl group can react with carboxylic acids to form esters.
- Oxidation : The alcohol can be oxidized to aldehydes or ketones using oxidizing agents like chromium trioxide.
- Substitution Reactions : The phenolic structure allows for electrophilic aromatic substitution, enabling further functionalization of the compound.
Biological Studies
The compound has potential applications in biological research due to its structural characteristics that may influence biological interactions:
- Antioxidant Activity : Similar compounds have been studied for their antioxidant properties, which are linked to their ability to donate hydrogen atoms and neutralize free radicals.
- Pharmacological Research : Its interaction with biological systems can be explored for potential therapeutic applications, particularly in drug design targeting specific receptors or enzymes.
Materials Science
In materials science, this compound is being investigated for its role in the development of advanced materials:
- OLED Materials : The compound can function as a dopant or host material in organic light-emitting diodes (OLEDs), where its electronic properties are crucial for device performance.
- Nanomaterials : It may also be used in the synthesis of mesoporous materials and nanocomposites due to its ability to form stable structures.
Case Study 1: Antioxidant Properties
Research conducted by Spiegel et al. (2023) demonstrated that phenolic compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups enhances their ability to scavenge free radicals, suggesting that this compound could possess similar beneficial effects in biological systems .
Case Study 2: OLED Applications
A study on OLED materials highlighted the effectiveness of various substituted phenols as dopants. The inclusion of pentyloxy groups was found to improve charge transport properties, making this compound a candidate for further exploration in OLED technology .
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical structural and functional differences between 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol and related compounds:
Physicochemical Properties
Lipophilicity: The pentyloxy chain in this compound confers higher lipophilicity compared to compounds with shorter chains (e.g., methoxy in ) or branched alkyl groups (e.g., tetramethylbutyl in ). This property may enhance membrane permeability in biological systems. The biphenyl group in 2-(4-Phenylphenoxy)ethanol increases aromatic bulk but reduces solubility in polar solvents compared to the target compound .
In contrast, trifluoroethoxy in introduces stronger electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions.
Biological Activity
2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a fluorine atom and a pentyloxy group attached to a phenyl ring, which may influence its lipophilicity and interaction with biological targets. The general structure can be represented as follows:
Research indicates that this compound may act on several biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in lipid metabolism, potentially impacting triglyceride synthesis and storage .
- Receptor Modulation : There is evidence that compounds with similar structures can modulate receptor activity, particularly in the context of cannabinoid receptors, which are involved in various physiological processes .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME):
- Absorption : The compound's lipophilicity suggests it may be well absorbed in the gastrointestinal tract.
- Distribution : The presence of the pentyloxy group may enhance its ability to cross cell membranes.
- Metabolism : Initial studies indicate that metabolic pathways could involve cytochrome P450 enzymes, which are critical for drug metabolism.
- Excretion : The compound's metabolites are likely excreted via renal pathways; however, specific studies are needed to confirm this.
Biological Activity Data
Table 1 summarizes key findings from various studies assessing the biological activity of this compound.
Case Studies
-
Case Study on Lipid Metabolism :
A study involving animal models demonstrated that administration of this compound resulted in reduced serum triglycerides compared to control groups. This suggests a potential application in managing dyslipidemia . -
Cancer Research :
In vitro studies revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines, with further investigation needed to elucidate the underlying mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
